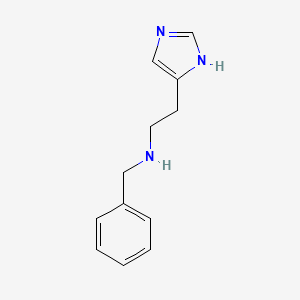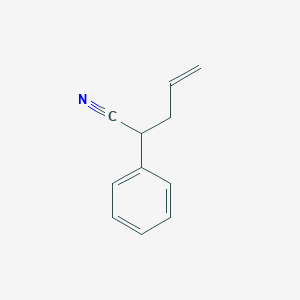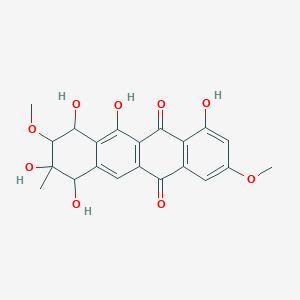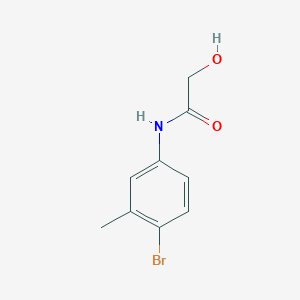
4-(4-METHYLBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a 4-methylbenzamido group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 4-Methylbenzamido Group: The 4-methylbenzamido group can be attached via an amide coupling reaction between the pyrazole derivative and 4-methylbenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products Formed
Oxidation: Formation of carboxylate salts or esters
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated, alkylated, or acylated pyrazole derivatives
科学的研究の応用
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
4-Benzamidobenzoic Acid: Similar structure with a benzamido group attached to a benzoic acid moiety.
4-Methylhippuric Acid: Contains a 4-methylbenzoyl group attached to a glycine moiety.
4-Benzamidopyrazole Derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a carboxylic acid and a 4-methylbenzamido group makes it a versatile compound for various applications in scientific research and medicinal chemistry.
特性
CAS番号 |
825619-11-2 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
4-[(4-methylbenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)11(16)14-9-6-13-15-10(9)12(17)18/h2-6H,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChIキー |
ZEQLAQKDSLRLID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















